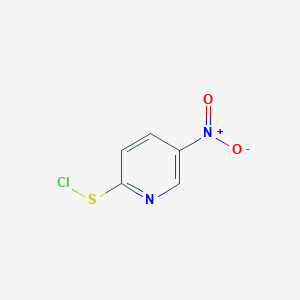
2-Pyridinesulfenyl chloride, 5-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pyridinesulfenyl chloride, 5-nitro- is a chemical compound with the molecular formula C5H3ClN2O2S. It is known for its utility in organic synthesis, particularly as a protecting and activating group for cysteine in peptide synthesis. The compound is characterized by its stability and reactivity, making it a valuable reagent in various chemical processes .
Métodos De Preparación
The synthesis of 2-pyridinesulfenyl chloride, 5-nitro- typically involves the reaction of 5-nitropyridine-2-thiol with thionyl chloride. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction is as follows:
5-Nitropyridine-2-thiol+Thionyl chloride→2-Pyridinesulfenyl chloride, 5-nitro-+Hydrogen chloride
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of specialized equipment to handle the reagents and control the reaction conditions .
Análisis De Reacciones Químicas
2-Pyridinesulfenyl chloride, 5-nitro- undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding substituted products.
Oxidation and Reduction: The nitro group can undergo reduction to form amino derivatives, while the sulfenyl chloride moiety can be oxidized to sulfonyl derivatives.
Disulfide Formation: It is particularly useful in forming disulfide bonds, which are crucial in the synthesis of cyclic and unsymmetrical disulfides
Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like hydrogen peroxide. The major products formed depend on the specific reaction conditions and the nature of the nucleophiles involved.
Aplicaciones Científicas De Investigación
2-Pyridinesulfenyl chloride, 5-nitro- has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for cysteine in peptide synthesis, facilitating the formation of cyclic peptides and disulfide bonds.
Biology: The compound is employed in the modification of biomolecules, particularly in the synthesis of N-, O-, and S-protected amino acids.
Industry: The compound is used in the production of various fine chemicals and intermediates for pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of 2-pyridinesulfenyl chloride, 5-nitro- involves its reactivity with nucleophiles. The sulfenyl chloride moiety acts as an electrophile, reacting with nucleophilic groups such as thiols, amines, and alcohols. This reactivity is crucial for its role as a protecting and activating group in peptide synthesis. The nitro group can also participate in redox reactions, further expanding its utility in chemical synthesis .
Comparación Con Compuestos Similares
2-Pyridinesulfenyl chloride, 5-nitro- can be compared with other similar compounds such as:
3-Nitro-2-pyridinesulfenyl chloride: Similar in structure but with the nitro group at a different position, affecting its reactivity and applications.
2,2’-Dithiobis(5-nitropyridine): Contains a disulfide bond, making it useful in different types of chemical reactions.
2-Mercaptopyridine: Lacks the nitro group and sulfenyl chloride moiety, resulting in different chemical properties and applications
These comparisons highlight the unique reactivity and versatility of 2-pyridinesulfenyl chloride, 5-nitro-, making it a valuable reagent in various fields of research and industry.
Propiedades
Fórmula molecular |
C5H3ClN2O2S |
|---|---|
Peso molecular |
190.61 g/mol |
Nombre IUPAC |
(5-nitropyridin-2-yl) thiohypochlorite |
InChI |
InChI=1S/C5H3ClN2O2S/c6-11-5-2-1-4(3-7-5)8(9)10/h1-3H |
Clave InChI |
FUOFMUPIWBCBMB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC=C1[N+](=O)[O-])SCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[(4-Chlorophenyl)methyl]sulfanyl}cyclopentan-1-one](/img/structure/B13204142.png)

![1-[1-(Aminomethyl)cyclopropyl]-2-methoxyethan-1-one](/img/structure/B13204144.png)
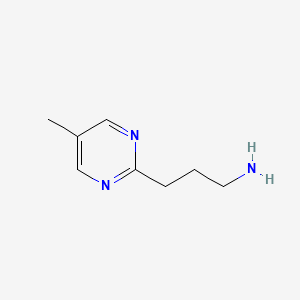
![2-{8-Azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane]-8-yl}acetyl chloride](/img/structure/B13204149.png)
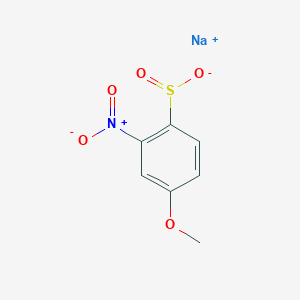
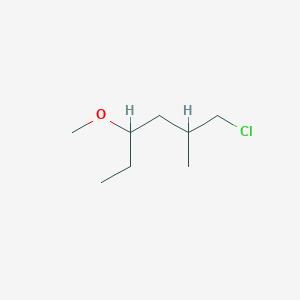
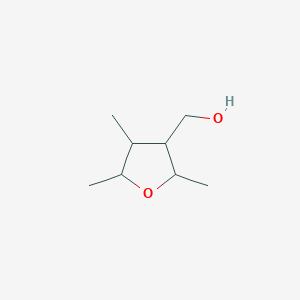
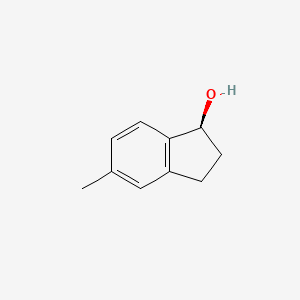
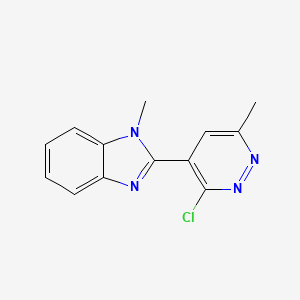
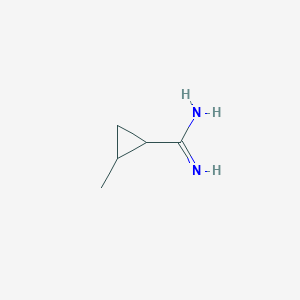
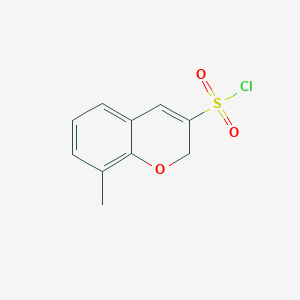
![2-Fluoro-4-[(1-oxothiolan-1-ylidene)amino]benzenesulfonyl chloride](/img/structure/B13204194.png)
